2-Methoxy-5-(methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene
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Overview
Description
2-Methoxy-5-(methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of methoxy, methylsulfanyl, and nitroprop-1-en-1-yl groups attached to the thiophene ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Substituents: The methoxy, methylsulfanyl, and nitroprop-1-en-1-yl groups are introduced through various substitution reactions. For example, the methoxy group can be added via methylation using methyl iodide and a base, while the nitroprop-1-en-1-yl group can be introduced through a nitration reaction using nitric acid and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
2-Methoxy-5-(methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like nitro and methoxy can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(2-nitroprop-1-en-1-yl)thiophene: Lacks the methylsulfanyl group.
5-(Methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene: Lacks the methoxy group.
2-Methoxy-5-(methylsulfanyl)thiophene: Lacks the nitroprop-1-en-1-yl group.
Uniqueness
2-Methoxy-5-(methylsulfanyl)-3-(2-nitroprop-1-en-1-yl)thiophene is unique due to the combination of methoxy, methylsulfanyl, and nitroprop-1-en-1-yl groups on the thiophene ring. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
71908-81-1 |
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Molecular Formula |
C9H11NO3S2 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanyl-3-(2-nitroprop-1-enyl)thiophene |
InChI |
InChI=1S/C9H11NO3S2/c1-6(10(11)12)4-7-5-8(14-3)15-9(7)13-2/h4-5H,1-3H3 |
InChI Key |
HYLPFANJDMLVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(SC(=C1)SC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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